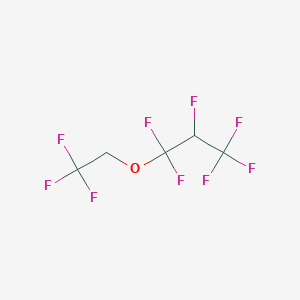

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether

Description

Introduction and Basic Properties

Historical Context and Development of Hydrofluoroethers

The development of hydrofluoroethers emerged from the critical need to replace chlorofluorocarbons, hydrochlorofluorocarbons, and perfluorocarbons following the implementation of the Montreal Protocol. These fluorinated ether compounds were specifically engineered as non-ozone-depleting chemicals that could maintain the desirable properties of their predecessors while addressing environmental concerns. The synthesis of hydrofluoroethers gained momentum as industrial applications demanded solvents with exceptional chemical stability, low toxicity, and environmental compatibility.

The historical development of these compounds represents a paradigm shift in fluorinated chemistry, where environmental considerations became integral to molecular design. Initial synthesis approaches involved the fluorination of conventional ethers using reagents such as fluorine gas, hydrogen fluoride, or metal fluorides including antimony pentafluoride, cobalt trifluoride, and manganese trifluoride. However, these methods presented significant challenges including poor selectivity with fluorine gas, high costs associated with metal fluoride reagents, and the need for harsh reaction conditions.

Alternative synthetic strategies emerged through the fluorinated block method, incorporating addition reactions between hydrofluoroolefins and alcohols, elimination reactions between alkyl halides and alcohols, and alkylation of fluorinated carbonyl compounds. The development of more efficient synthetic routes involved esterification of fluoroalcohols with p-toluenesulfonyl chloride followed by nucleophilic substitution reactions with sodium methoxide in methanol, providing a milder and more cost-effective approach to hydrofluoroether production.

Classification and Nomenclature

Chemical Abstract Service Designation

The Chemical Abstract Service has assigned the unique identifier 993-95-3 to 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether. This designation serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The compound is further characterized by additional database identifiers including the DSSTox Substance identification number DTXSID20379346 and the Nikkaji Number J1.145.085G.

The PubChem database assigns the Compound Identification number 2775038 to this substance, providing comprehensive structural and property information. The compound's entry in major chemical databases reflects its commercial significance and regulatory status as an approved alternative to ozone-depleting substances.

Common Names and Synonyms

This compound is known by numerous synonyms that reflect different naming conventions and commercial designations. The compound is commonly referred to by the industrial designation representing its hydrofluoroether classification. Alternative systematic names include 1,1,1,4,4,5,6,6,6-nonafluoro-3-oxahexane and the structural formula CF3CFHCF2OCH2CF3.

Commercial suppliers utilize various product names including CHLUMOFIUOR CH-449 Hexafluoropropyl-2,2,2-trifluoroethyl ether and specific catalog designations such as MFCD00476468. The compound is also referenced as (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether, emphasizing its structural characteristics. International chemical suppliers employ region-specific nomenclature variations while maintaining consistency with the primary Chemical Abstract Service designation.

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane. This nomenclature precisely describes the molecular structure according to established organic chemistry naming conventions, identifying the propane backbone with specific fluorine substitutions and the trifluoroethoxy substituent.

The IUPAC naming system provides unambiguous identification of the compound's structural features, facilitating accurate communication among researchers and regulatory bodies. The systematic name clearly delineates the fluorine atom positions and the ether linkage, ensuring precise molecular identification across international scientific communities.

General Characteristics of Hydrofluoroether-449

This compound exhibits remarkable physical and chemical properties that distinguish it within the hydrofluoroether family. The compound appears as a clear, colorless liquid at ambient conditions with no discernible odor. Its boiling point of 72 degrees Celsius at standard atmospheric pressure positions it favorably for applications requiring moderate volatility.

The molecular structure contributes to a density of 1.53 to 1.54 grams per cubic centimeter at 20 degrees Celsius, significantly higher than conventional organic solvents. This elevated density reflects the substantial fluorine content, which constitutes a major portion of the molecular weight. The kinematic viscosity of 0.61 centistokes at 20 degrees Celsius indicates excellent flow characteristics suitable for precision applications.

| Property | Value | Units | Temperature |

|---|---|---|---|

| Molecular Weight | 250.06 | g/mol | - |

| Boiling Point | 72 | °C | 760 mmHg |

| Density | 1.53-1.54 | g/cm³ | 20°C |

| Kinematic Viscosity | 0.61 | cSt | 20°C |

| Surface Tension | 13.0-19.0 | dynes/cm | - |

| Dielectric Constant | 5.82 | F/m | - |

| Dielectric Strength | >40 | kV | - |

| Vapor Pressure | 13 | kPa | 25°C |

The compound demonstrates exceptional chemical inertness, exhibiting compatibility with most metals, plastics, and elastomers. Its nonflammable nature eliminates fire hazards in industrial applications, while the absence of corrosive properties ensures material compatibility across diverse operational environments. The low surface tension of 13.0 to 19.0 dynes per centimeter facilitates penetration into fine spaces and effective wetting of surfaces.

Environmental characteristics include zero ozone depletion potential and a global warming potential of 33 relative to carbon dioxide. These values reflect the compound's environmental compatibility compared to legacy fluorinated compounds. The atmospheric lifetime of hydrofluoroethers remains below two weeks due to their absorption into terrestrial systems rather than atmospheric persistence.

Position within the Fluorinated Ether Family

This compound occupies a specific niche within the broader hydrofluoroether family, characterized by its unique balance of volatility, solvency, and environmental properties. The hydrofluoroether class encompasses compounds with varying fluorine content, molecular weights, and boiling points, each designed for specific industrial applications.

Comparative analysis within the hydrofluoroether family reveals distinct performance characteristics. Methyl perfluoroisobutyl ether exhibits a similar boiling point of 72 degrees Celsius but differs in molecular structure and solvency properties. Ethyl perfluorobutyl ether demonstrates a slightly higher boiling point of 76 degrees Celsius with enhanced solvency for polar contaminants. Higher molecular weight variants such as 1,1,1,2,3,4,4,5,5,5-decafluoro-3-methoxy-2-(trifluoromethyl)pentane provide balanced volatility and solvency with boiling points approaching 98 degrees Celsius.

The structural classification of this compound places it among medium-volatility hydrofluoroethers suitable for applications requiring rapid evaporation without excessive vapor pressure at ambient temperatures. The compound's fluorinated ether structure, defined as containing the motif –(CF2)1–4–O–alkyl, positions it within established synthetic methodologies and applications frameworks.

Industrial applications demonstrate the compound's versatility as a solvent diluent, electronic precision cleaning agent, and heat transfer medium. Its position within the fluorinated ether family reflects the evolution from traditional chlorofluorocarbon solvents toward environmentally sustainable alternatives that maintain superior performance characteristics. The compound serves as a representative example of how modern fluorinated chemistry balances operational requirements with environmental responsibility, establishing new standards for industrial solvent applications.

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c6-2(4(10,11)12)5(13,14)15-1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGTZDDPWGCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379346 | |

| Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-95-3 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-3-(2,2,2-trifluoroethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H-Perfluoropropyl)(1H,1H-perfluoroethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Etherification of Hexafluoropropylene with 2,2,2-Trifluoroethanol

The most common and industrially relevant method for synthesizing 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether involves the nucleophilic addition of 2,2,2-trifluoroethanol to hexafluoropropylene (HFP). This reaction is typically catalyzed by a base such as potassium hydroxide and carried out under controlled temperature and stirring conditions to maximize yield and purity.

- Reaction Setup: A reactor equipped with mechanical stirring, temperature control, and reflux condenser is charged with 2,2,2-trifluoroethanol and potassium hydroxide.

- Temperature Control: The mixture is cooled to approximately 20 °C before the controlled addition of hexafluoropropylene gas.

- Reaction Time: The HFP is introduced at a steady flow rate over several hours (e.g., 3 hours).

- Post-Reaction Processing: The reaction mixture is washed with water to remove inorganic salts and then purified by distillation.

Industrial Scale Production

In industrial settings, the reaction is scaled up in large reactors where hexafluoropropylene and 2,2,2-trifluoroethanol are reacted in the presence of a base catalyst. The product is isolated by fractional distillation to achieve high purity.

- Catalyst: Potassium hydroxide or other strong bases.

- Purification: Distillation under reduced pressure to separate the ether from unreacted materials and by-products.

- Yield: Yields of approximately 70% to over 90% have been reported depending on reaction conditions and purification efficiency.

Detailed Research Findings and Data

Yield and Product Distribution

A representative experimental example from patent literature describes the preparation as follows:

| Parameter | Value |

|---|---|

| Trifluoroethanol used | 188.9 g (1.89 moles) |

| Potassium hydroxide used | 12.1 g (0.19 moles) |

| Hexafluoropropylene feed rate | 150 ml/min for 3 hours |

| Total HFP introduced | ~1.1 moles |

| Product obtained | 250.3 g clear liquid |

| Yield of hexafluoropropyl trifluoroethyl ether | 41.7% (vs. trifluoroethanol input) / 71.6% (vs. hexafluoropropylene input) |

Other minor products such as pentafluoroallyl trifluoroethyl ether and vinyl trifluoroethyl ethers were also detected in small amounts (less than 10%).

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the trifluoroethanol oxygen on the electrophilic double bond of hexafluoropropylene, facilitated by the base catalyst. The base deprotonates the alcohol to form an alkoxide, which is more nucleophilic and attacks the fluorinated alkene to form the ether linkage.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct addition of HFP to 2,2,2-trifluoroethanol | Hexafluoropropylene + 2,2,2-trifluoroethanol | KOH | 20 °C, 3 h, controlled gas feed | 41.7–71.6 | Industrially preferred, scalable |

| Halogenated intermediate route | 1,1,1-trifluoro-2-chloroethane + trifluoroethanol | KOH | 70–90 °C, pressure reactor, 2–4 h | ~97.7 (for related ethers) | Used for related fluorinated ethers, high purity |

Notes on Purification and Quality Control

- The crude reaction mixture typically contains inorganic salts (e.g., KCl) which are removed by filtration after water washing.

- Distillation under reduced pressure is employed to isolate the pure ether.

- Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) confirm product purity, often exceeding 99.9%.

- The final product is a colorless oil with a boiling point around 72 °C at 750 Torr and a density of approximately 1.54 g/cm³.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Substitution Reactions: The ether group can be substituted by other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents such as halogens or alkylating agents.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated ethers, while oxidation and reduction reactions can produce different alcohols or hydrocarbons .

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether has a wide range of applications in scientific research, including:

Chemistry: Used as a solvent and reagent in various chemical reactions due to its unique properties.

Biology: Employed in the study of biological systems where fluorinated compounds are of interest.

Medicine: Investigated for potential use in pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials, including high-performance lubricants and coatings

Mechanism of Action

The mechanism by which 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether exerts its effects is primarily through its interaction with other molecules. The high fluorine content of the compound allows it to form strong bonds with various molecular targets, influencing their chemical behavior. This interaction can affect molecular pathways and processes, making the compound useful in a variety of applications .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Ethers

Electrochemical Performance

Capacity Retention and Cycle Life

- 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-Trifluoroethyl Ether (HTE): In LiNi0.5Mn1.5O4 cells charged to 5.0 V, HTE demonstrated 89.4% capacity retention after 500 cycles at 0.5 C. Its fluorine-rich structure promotes electrolyte cluster dissociation and inorganic-rich SEI layers, critical for high-voltage stability .

- Bis(2,2,2-Trifluoroethyl) Ether (BTFE) : Used in LHCEs, BTFE reduces electrolyte viscosity but lacks HTE’s fluorine density, leading to less robust SEI formation .

High-Rate Performance

HTE enables exceptional rate capability in LiFePO4 cathodes, achieving 0.0012% capacity loss per cycle over 5,000 cycles at 10 C . This outperforms electrolytes using shorter-chain fluorinated ethers like ethyl 1,1,2,2-tetrafluoroethyl ether (ETE), which have lower fluorine content and weaker SEI-stabilizing effects .

Structural and Physicochemical Properties

Fluorine Content and Chain Length

HTE’s branched configuration balances fluorine density and molecular flexibility, enhancing ion dissociation without excessive viscosity . In contrast, linear ethers like TTE and BTFE prioritize cost and viscosity reduction but sacrifice SEI quality .

SEI Formation and Stability

HTE’s fluorine-rich structure facilitates the formation of LiF-dominated SEI layers, which are mechanically robust and electrochemically stable. This contrasts with:

Biological Activity

1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether (commonly referred to as HFE-449) is an organic compound characterized by its high fluorine content and unique chemical properties. Its molecular formula is , and it is increasingly studied for its potential applications in various fields including chemistry, biology, and medicine.

- Molecular Weight : 250.06 g/mol

- Boiling Point : 72 °C at 750 Torr

- Density : 1.5398 g/cm³

- Physical State : Colourless oil

Synthesis

HFE-449 is synthesized through the reaction of hexafluoropropylene with 2,2,2-trifluoroethanol under controlled conditions to ensure high yield and purity. This process typically involves large-scale reactors and purification methods such as distillation .

Biological Activity Overview

The biological activity of HFE-449 has been the subject of various studies focusing on its interactions within biological systems. Key areas of interest include:

- Toxicology : Initial studies suggest that HFE-449 exhibits low toxicity in various biological models. However, detailed toxicological profiles are still being established.

- Pharmacological Potential : Investigations into its use as a solvent in drug formulations indicate that it may enhance the solubility and bioavailability of certain pharmaceutical compounds.

- Environmental Impact : As a fluorinated compound, HFE-449's environmental stability raises concerns regarding its potential accumulation and effects on ecosystems.

Case Study 1: Toxicological Assessment

A study conducted by the Environmental Protection Agency (EPA) evaluated the acute and chronic toxicity of HFE-449 in aquatic organisms. Results indicated that while the compound is stable in water, it poses minimal risk to aquatic life at environmentally relevant concentrations .

Case Study 2: Pharmacokinetics

Research published in Fluid Phase Equilibria examined the solubility of HFE-449 in various biological solvents. The findings suggested that HFE-449 could serve as an effective solvent for poorly soluble drugs, potentially improving their pharmacokinetic profiles .

Research Findings

Applications

- Chemical Industry : Used as a solvent and reagent due to its unique properties.

- Pharmaceuticals : Investigated for drug delivery systems where enhanced solubility is required.

- Environmental Research : Studied for its long-term effects on ecosystems due to its stability.

Q & A

Q. What are the key physicochemical properties of 1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether relevant to its use in lithium-ion batteries?

Answer: The compound (CAS 993-95-3) is a colorless, odorless liquid with a molecular formula of C₅H₃F₉O and a molecular weight of 250.06 g/mol. Key properties include:

- Low global warming potential (GWP100) : 33 (CO₂ = 1) .

- Ozone depletion potential (ODP) : 0 .

- Fluorine-rich structure : Enhances electrochemical stability and flame retardancy in electrolytes .

- Storage : Stable at room temperature, non-hygroscopic, and compatible with fluorinated solvents like fluoroethylene carbonate (FEC) .

Methodological Note : Characterize purity via gas chromatography (GC) and nuclear magnetic resonance (NMR), referencing spectral data provided by manufacturers .

Q. How does the fluorinated structure of this ether influence electrolyte performance in lithium-metal batteries?

Answer: The high fluorine content promotes:

- Ion-pair dissociation : Fluorine's electronegativity reduces Li⁺-anion interactions, enhancing ionic conductivity .

- SEI formation : In situ polymerization with additives like diethylallyl phosphate (DAP) forms a LiF-rich solid-electrolyte interphase (SEI), suppressing dendrite growth .

- Thermal stability : Fluorinated ethers resist decomposition at high voltages (>4.5 V vs. Li/Li⁺), critical for high-energy-density cells .

Methodological Note : Evaluate SEI composition using X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM). Monitor ionic conductivity via electrochemical impedance spectroscopy (EIS) .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the compound’s role in flame-retardant gel polymer electrolytes (GPEs)?

Answer:

- Formulation : Blend with 1 M LiPF₆ in FEC/2,2,2-trifluoroethyl carbonate (FEMC) solvents. Add 3 wt% DAP for in situ polymerization .

- Testing :

- Flammability : Perform self-extinguishing time (SET) tests per UL 94 standard.

- Electrochemical stability : Use linear sweep voltammetry (LSV) to measure anodic stability up to 5 V .

- Cycle performance : Test LiFePO₄/Li cells at 10 C rate; capacity loss <0.0012% per cycle over 5,000 cycles is achievable .

Q. How can researchers resolve contradictions in reported ionic conductivity values across studies?

Answer: Discrepancies often arise from:

- Solvent ratios : Ionic conductivity peaks at specific fluorinated ether concentrations (e.g., 20% THE in EC/EMC) .

- Salt concentration : 1.0 M LiPF₆ optimizes ion dissociation; deviations alter conductivity .

- Measurement conditions : Standardize EIS at 25°C with blocking electrodes (stainless steel) to avoid interfacial artifacts .

Methodological Note : Publish full electrolyte compositions and testing protocols to enable cross-study validation. Use high-purity salts (>99.9%) to minimize impurity effects .

Q. What comparative advantages does this ether offer over other fluorinated solvents (e.g., TTE or HFE-347)?

Answer:

- Higher fluorine density : Improves flame retardancy vs. 1,1,2,2-tetrafluoroethyl ethers (TTE) .

- Lower viscosity : Enhances wettability in porous electrodes compared to perfluoropolyethers .

- Synergy with carbonate solvents : Reduces interfacial resistance in EC/EMC-based electrolytes by 40% vs. non-fluorinated analogs .

Methodological Note : Compare via coin-cell cycling (C-rate tests) and differential scanning calorimetry (DSC) for thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.